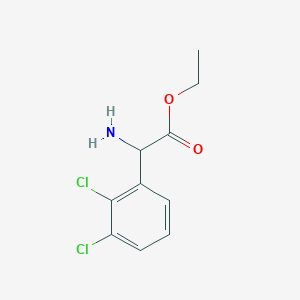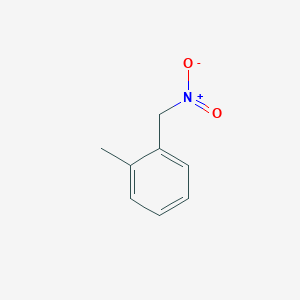
3-(Phenylmethylidene)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylmethylidene)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethylidene)azetidine hydrochloride typically involves the reaction of azetidine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the azetidine ring . Various methods, including microwave irradiation and catalytic processes, have been employed to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using high-purity starting materials and stringent reaction conditions to ensure consistency and quality. The use of continuous flow reactors and automated synthesis platforms has also been explored to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylmethylidene)azetidine hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include substituted azetidines, amine derivatives, and oxides, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
3-(Phenylmethylidene)azetidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Phenylmethylidene)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways . This interaction can lead to therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity profile.
Uniqueness
3-(Phenylmethylidene)azetidine hydrochloride stands out due to its unique combination of structural features and reactivity. The presence of the phenylmethylidene group enhances its stability and provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
3-benzylideneazetidine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-9(5-3-1)6-10-7-11-8-10;/h1-6,11H,7-8H2;1H |
Clave InChI |
ODXVCAQADMZBBS-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2)CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)

![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)



![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)






![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
